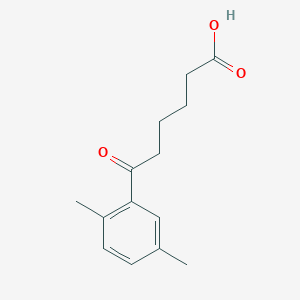

6-(2,5-Dimethylphenyl)-6-oxohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,5-dimethylphenyl)-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-10-7-8-11(2)12(9-10)13(15)5-3-4-6-14(16)17/h7-9H,3-6H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECCDGJFEPFWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10645264 | |

| Record name | 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861556-61-8 | |

| Record name | 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10645264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 6 2,5 Dimethylphenyl 6 Oxohexanoic Acid

Reactivity of the Ketone Moiety

The ketone group, with its electrophilic carbonyl carbon, is a primary site for nucleophilic attack. This reactivity allows for a variety of transformations, including reductions, carbon-carbon bond formations, and derivatizations to form imines.

Reduction Reactions to Secondary Alcohols

The ketone functionality of 6-(2,5-dimethylphenyl)-6-oxohexanoic acid can be readily reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis. umn.edu Common laboratory reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org Sodium borohydride is considered a mild reducing agent and is highly selective for aldehydes and ketones. umn.edu It is often used in protic solvents like methanol (B129727) or ethanol. dss.go.th

For more sterically hindered ketones or when higher stereoselectivity is required, more powerful and bulky reducing agents such as L-Selectride® (lithium tri-sec-butylborohydride) can be employed. researchgate.netresearchgate.netyoutube.com These "selectride" reagents are known for their ability to deliver a hydride ion in a highly controlled manner, which can be crucial in complex molecule synthesis. researchgate.netnih.gov The reduction of the ketone results in the formation of 6-hydroxy-6-(2,5-dimethylphenyl)hexanoic acid.

| Reducing Agent | Typical Solvent | Key Characteristics | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Mild and selective for aldehydes and ketones. umn.edumasterorganicchemistry.com | 6-hydroxy-6-(2,5-dimethylphenyl)hexanoic acid |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (B95107) (THF), Diethyl ether | Powerful reducing agent; reduces ketones, esters, and carboxylic acids. libretexts.org | 6-(2,5-dimethylphenyl)hexane-1,6-diol |

| L-Selectride® | Tetrahydrofuran (THF) | Bulky and stereoselective, useful for sterically hindered ketones. researchgate.netyoutube.com | 6-hydroxy-6-(2,5-dimethylphenyl)hexanoic acid (often with high stereoselectivity) |

Carbon-Carbon Bond Forming Reactions at the Ketone

The electrophilic nature of the ketone's carbonyl carbon makes it a target for carbon nucleophiles, leading to the formation of new carbon-carbon bonds. Two prominent examples of such reactions are the Grignard reaction and the Wittig reaction.

Grignard Reaction: Grignard reagents (organomagnesium halides) are potent nucleophiles that readily add to ketones. youtube.com For instance, reacting this compound with a Grignard reagent like methylmagnesium bromide would first involve the deprotonation of the acidic carboxylic acid proton. An excess of the Grignard reagent would then be required to attack the ketone carbonyl, leading to the formation of a tertiary alcohol after an acidic workup. This reaction provides a straightforward method for introducing new alkyl or aryl groups at the carbonyl position. nih.gov

Wittig Reaction: The Wittig reaction is a powerful method for converting ketones into alkenes. lumenlearning.comwikipedia.orgpearson.com The reaction involves a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orgmasterorganicchemistry.com This ylide attacks the ketone, ultimately replacing the carbonyl oxygen with the carbon group from the ylide, forming a new double bond. organic-chemistry.org The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. lumenlearning.com This method is highly versatile for synthesizing a wide range of substituted alkenes from the ketone functionality. masterorganicchemistry.com

| Reaction | Reagent Type | Key Transformation | Product Type |

|---|---|---|---|

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Converts the ketone to a tertiary alcohol. | Tertiary alcohol |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Converts the ketone to an alkene. lumenlearning.comwikipedia.org | Alkene |

Imine Bond Formation and Analogous Derivatizations

The ketone can react with primary amines or their derivatives to form imines (also known as Schiff bases). This reaction typically occurs under mildly acidic conditions, which catalyze the dehydration step. The formation of an imine bond is a reversible process. This reactivity is useful for creating various derivatives or for subsequent chemical manipulations.

Transformations Involving the Carboxylic Acid Functionality

The carboxylic acid group is another versatile site for chemical modification, primarily through reactions at the carbonyl carbon and the acidic proton.

Esterification and Transesterification Reactions

Esterification: The conversion of the carboxylic acid to an ester is a common and important transformation. The Fischer esterification is a classic method that involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orglibretexts.orgchemistrysteps.com This is an equilibrium-controlled process, and the reaction is often driven to completion by using an excess of the alcohol or by removing the water that is formed as a byproduct. masterorganicchemistry.comorganic-chemistry.orglibretexts.orgchemistrysteps.com

Alternative methods that avoid the production of water and can be performed under milder conditions are also available. organic-chemistry.org For substrates that are sensitive to strong acids, other catalysts, such as those based on titanium, can be used, sometimes in conjunction with microwave heating to accelerate the reaction. nih.gov

Transesterification: Transesterification is the process of converting one ester into another by reacting it with an alcohol. libretexts.orgwikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org While this compound itself does not undergo transesterification, its corresponding esters can. Various catalysts, including scandium(III) triflate and silica (B1680970) chloride, have been shown to be effective for this transformation. organic-chemistry.org

| Reaction | Reagents | Catalyst | Key Features |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid (e.g., H₂SO₄, TsOH) masterorganicchemistry.commasterorganicchemistry.com | Equilibrium process; often requires excess alcohol or water removal. masterorganicchemistry.comchemistrysteps.com |

| Titanium-Catalyzed Esterification | Alcohol | Titanium-based catalyst | Suitable for acid-sensitive substrates. nih.gov |

| Transesterification (of the corresponding ester) | Alcohol | Acid or Base wikipedia.org | Converts one type of ester to another. libretexts.org |

Amide Bond Formation and Peptide Coupling Methodologies

The direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient because the acidic carboxylic acid and the basic amine undergo a rapid acid-base reaction to form an unreactive ammonium carboxylate salt. organic-chemistry.orgchemistrysteps.com To overcome this, the carboxylic acid must first be "activated." This is typically achieved using coupling reagents.

Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.comcreative-proteomics.compeptide.comfishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. fishersci.co.uk EDC is particularly useful in many applications because its urea byproduct is water-soluble, simplifying purification. peptide.com

For more challenging couplings, particularly in peptide synthesis where racemization must be minimized, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used in conjunction with carbodiimides. peptide.comsci-hub.se More advanced coupling reagents, such as phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU), have been developed for highly efficient amide bond formation, even with sterically hindered substrates. uniurb.itiris-biotech.deuni-kiel.de

| Coupling Reagent | Abbreviation | Key Characteristics |

|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | Commonly used; forms an insoluble dicyclohexylurea byproduct. peptide.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms a water-soluble urea byproduct, facilitating purification. creative-proteomics.compeptide.com |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) | BOP | A phosphonium-based reagent for efficient couplings. |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP | Similar to BOP, widely used in peptide synthesis. |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Highly reactive aminium salt, effective for difficult couplings. iris-biotech.de |

Cyclization Reactions and Lactamization Processes

The bifunctional nature of this compound, containing both a ketone and a carboxylic acid, allows for various intramolecular cyclization reactions. Reduction of the ketone at the C6 position would yield 6-hydroxy-6-(2,5-dimethylphenyl)hexanoic acid. This hydroxy acid is primed for intramolecular esterification, a process known as lactonization. The reaction involves a nucleophilic attack by the hydroxyl group on the carbonyl carbon of the carboxylic acid, typically under acidic conditions, to form a cyclic ester, or lactone. youtube.com Given the six-carbon chain (counting the carboxyl carbon), this would result in the formation of a stable six-membered ring, a δ-lactone.

Furthermore, if the keto group were replaced by an amino group, forming 6-amino-6-(2,5-dimethylphenyl)hexanoic acid, the molecule could undergo an analogous intramolecular cyclization. This reaction, known as lactamization, involves the nucleophilic attack of the amine onto the carboxylic acid carbonyl, forming a cyclic amide, or lactam. 6-aminohexanoic acid is well-known to form its corresponding lactam, ε-caprolactam, which is the precursor to nylon-6. mdpi.comgoogle.com While the presence of the 2,5-dimethylphenyl group would add steric bulk, the fundamental reactivity leading to a seven-membered ring lactam remains a viable pathway. However, studies on related unsaturated amino acids, such as 6-amino-trans-2-hexenoic acid, have shown a propensity for spontaneous intramolecular cyclization to form five-membered pyrrolidine derivatives via Michael addition, suggesting that alternative cyclization pathways should also be considered. nih.gov

Aromatic Ring Reactivity and Substituent Effects

The reactivity of the 2,5-dimethylphenyl ring in this compound towards electrophiles is governed by the directing effects of its substituents. chemistrytalk.org The aromatic ring has three substituents to consider: two methyl groups at positions 2 and 5, and the 6-oxohexanoic acid chain at position 1.

Methyl Groups (-CH₃): Alkyl groups are activating and ortho-, para-directors. They donate electron density to the ring through an inductive effect and hyperconjugation. libretexts.orglumenlearning.com

Acyl Group (-CO-(CH₂)₄COOH): The keto group attached to the ring is an electron-withdrawing group and acts as a deactivating, meta-director. organicchemistrytutor.comlibretexts.org

The combined influence of these groups determines the position of incoming electrophiles. The two methyl groups strongly activate the positions ortho and para to them. The acyl group deactivates the ring, particularly at the ortho and para positions relative to itself, and directs incoming electrophiles to the meta position.

Considering the positions on the 1-(6-oxohexanoic acid)-2,5-dimethylbenzene ring:

Position 3: This position is ortho to the methyl group at C2 and meta to the methyl group at C5. It is also meta to the acyl group at C1. The ortho-directing effect of the C2-methyl and the meta-directing effect of the C1-acyl group are synergistic, making this a likely site for substitution.

Position 4: This position is para to the methyl group at C1 and ortho to the methyl group at C5. Both methyl groups strongly activate this position, making it a highly favored site for electrophilic attack.

Position 6: This position is ortho to both the acyl group at C1 and the methyl group at C2. Steric hindrance from these two adjacent groups would likely make this position less accessible to incoming electrophiles.

Therefore, electrophilic aromatic substitution is predicted to occur predominantly at positions 3 and 4 of the dimethylphenyl moiety.

| Substituent Group | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CO(CH₂)₄COOH | 1 | Electron-Withdrawing (Deactivating) | Meta-Director |

| -CH₃ | 2 | Electron-Donating (Activating) | Ortho-, Para-Director |

| -CH₃ | 5 | Electron-Donating (Activating) | Ortho-, Para-Director |

Substituents on a benzene (B151609) ring significantly influence its reactivity towards electrophilic aromatic substitution. lumenlearning.comlibretexts.org Electron-donating groups increase the nucleophilicity of the ring, making it more reactive than benzene, while electron-withdrawing groups decrease it. lumenlearning.com

The two methyl groups on the 2,5-dimethylphenyl moiety are classified as activating groups. They donate electron density primarily through a positive inductive effect (+I), pushing the sigma bond electrons towards the ring. This effect increases the electron density of the aromatic π-system, making it more attractive to electrophiles. As a result, 1,4-dimethylbenzene (p-xylene) is significantly more reactive than both toluene (methylbenzene) and benzene in electrophilic substitution reactions like nitration. lumenlearning.comresearchgate.net For instance, toluene reacts about 25 times faster than benzene, demonstrating the activating effect of a single methyl group. The presence of a second methyl group, as in the target molecule's dimethylphenyl moiety, further enhances this reactivity.

| Compound | Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |

|---|---|---|---|

| Phenol | -OH | 1,000 | Strongly Activating |

| Toluene | -CH₃ | 25 | Weakly Activating |

| Benzene | -H | 1 | Baseline |

| Chlorobenzene | -Cl | 0.033 | Weakly Deactivating |

| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ | Strongly Deactivating |

Relative rates of nitration for various substituted benzenes compared to benzene. lumenlearning.com

Oxidative Transformations of Related Aldehydes and Keto-Esters

Heteropolyacids (HPAs) are effective catalysts for various oxidation reactions due to their strong Brønsted acidity and redox properties. mdpi.comresearchgate.net Research has demonstrated the efficacy of vanadium-containing heteropolyanions of the series H₃₊ₙ[PMo₁₂₋ₙVₙO₄₀]·aq (HPA-n) in catalyzing the oxidation of aldehydes to carboxylic acids using dioxygen as the oxidant. researchgate.net

A particularly relevant study investigated the oxidation of 6-oxohexanoic acid (also known as adipaldehyde acid), a structural analog of the target compound lacking the dimethylphenyl group. researchgate.net When 6-oxohexanoic acid was oxidized with dioxygen in the presence of the HPA-2 catalyst, it led to the formation of adipic acid. The reaction, however, also produced significant byproducts. The selectivity of this process could be improved by the addition of co-catalysts, with Ni(acac)₂ being the most effective, yielding 60% adipic acid. researchgate.net These findings suggest that the hexanoic acid chain of this compound is susceptible to oxidative cleavage under similar catalytic conditions, although the ketone at C6 is generally more resistant to oxidation than an aldehyde. researchgate.net

| Aldehyde Substrate | Catalyst System | Primary Product | Yield |

|---|---|---|---|

| Heptanal | HPA-2 / O₂ | Heptanoic acid | Very Good |

| Benzaldehyde | HPA-2 / O₂ | Benzoic acid | Very Good |

| 6-Oxohexanoic acid | HPA-2 / O₂ | Adipic acid | Moderate (with byproducts) |

| 6-Oxohexanoic acid | HPA-2 / Ni(acac)₂ / O₂ | Adipic acid | 60% |

Summary of aldehyde oxidation results using HPA-2 catalyst. researchgate.net

Stereoselective Transformations and Chiral Synthesis Applications

The prochiral ketone in this compound presents an opportunity for stereoselective transformations to generate a chiral center. The enantioselective reduction of prochiral ketones is a fundamental method for producing optically active secondary alcohols, which are valuable intermediates in pharmaceutical synthesis. wikipedia.orgnih.gov

Various methods can be employed for this transformation:

Catalytic Asymmetric Reduction: Transition metal catalysts, such as those based on ruthenium, rhodium, or iridium, when complexed with chiral ligands (e.g., BINAP, chiral diamines), can catalyze the hydrogenation or transfer hydrogenation of aryl ketones with high enantioselectivity. wikipedia.org Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst with borane to reduce ketones to alcohols with predictable stereochemistry. mdpi.com

Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs) from microorganisms or plants, are highly effective for the stereoselective reduction of ketones. nih.govfrontiersin.org For example, cultures of Daucus carota (carrot) have been shown to reduce various aromatic ketones to their corresponding (S)-alcohols with high yield and excellent enantiomeric excess. nih.gov

Alternatively, if a racemic synthesis of the corresponding alcohol is performed, enzymatic kinetic resolution (EKR) can be used to separate the enantiomers. Lipases are commonly used for this purpose, selectively acylating one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomer from the newly formed ester. rsc.orgresearchgate.net This approach has been successfully applied in the synthesis of various chiral drug intermediates. nih.gov These established methodologies highlight the potential for synthesizing enantiomerically pure derivatives of this compound for applications in chiral chemistry.

Sophisticated Analytical and Spectroscopic Characterization of 6 2,5 Dimethylphenyl 6 Oxohexanoic Acid

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the isolation and purity assessment of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid. These techniques exploit the differential partitioning of the compound between a stationary and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purification and quantitative analysis of this compound. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve efficient separation with good resolution and peak shape.

A typical reversed-phase HPLC method is often employed for compounds of this nature. The stationary phase, commonly a C18 silica-based column, provides a nonpolar environment. The mobile phase, a mixture of an aqueous component (often with a pH-modifying buffer like formic acid or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol), is optimized to control the retention and elution of the analyte. The presence of the carboxylic acid and ketone functional groups in this compound dictates that the mobile phase pH should be controlled to ensure consistent ionization and, therefore, reproducible retention times.

Optimization of the mobile phase composition, including the gradient profile, flow rate, and column temperature, is crucial for achieving the desired separation from potential impurities or starting materials. Detection is typically performed using a UV detector, set at a wavelength where the aromatic phenyl ring exhibits strong absorbance, generally around 254 nm.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 8.5 minutes |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions that synthesize or modify this compound. It is also invaluable for a preliminary assessment of its purity.

In a typical TLC analysis, a small amount of the sample is spotted onto a TLC plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase, which is a mixture of solvents. The choice of the solvent system is critical and is determined by the polarity of the compound. For this compound, a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297) is commonly used. The ratio of these solvents is adjusted to achieve a retention factor (Rf) value that allows for clear separation from other components in the reaction mixture.

Visualization of the spots on the TLC plate is typically achieved under UV light, where the aromatic ring of the compound will fluoresce. Alternatively, staining agents such as potassium permanganate (B83412) or iodine can be used.

Table 2: Representative TLC Conditions for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl Acetate / Hexane (30:70, v/v) |

| Visualization | UV light (254 nm) or Potassium Permanganate stain |

| Expected Rf | ~ 0.4 |

Gas Chromatography (GC) for Volatile Derivatives

While this compound itself has low volatility due to the presence of the carboxylic acid group, Gas Chromatography (GC) can be employed for its analysis after conversion into a more volatile derivative. A common derivatization strategy is esterification of the carboxylic acid, for instance, by reaction with methanol (B129727) in the presence of an acid catalyst to form the corresponding methyl ester.

The resulting methyl 6-(2,5-dimethylphenyl)-6-oxohexanoate is significantly more volatile and can be readily analyzed by GC. The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. A nonpolar or moderately polar capillary column is typically used. The temperature of the GC oven is programmed to increase gradually, allowing for the separation of the derivative from other volatile components. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 3: Hypothetical GC Conditions for the Methyl Ester of this compound

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 280 °C at 15 °C/min |

| Detector | Flame Ionization Detector (FID) at 300 °C |

Advanced Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of this compound. These methods provide detailed information about the connectivity of atoms and the nature of the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hexanoic acid chain, and the methyl protons on the phenyl ring. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Key signals would include those for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the aromatic carbons, the methylene carbons of the aliphatic chain, and the methyl carbons.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural insights by showing correlations between protons (COSY) and between protons and their directly attached carbons (HSQC). These experiments are crucial for definitively assigning the signals in the ¹H and ¹³C NMR spectra.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound in CDCl₃

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Carboxylic Acid (-COOH) | ~11-12 (br s, 1H) | ~179 |

| Ketone Carbonyl (-C=O) | - | ~200 |

| Aromatic C (quaternary) | - | ~135, ~134, ~132 |

| Aromatic C-H | ~7.1-7.3 (m, 3H) | ~131, ~129, ~128 |

| -CH₂- (adjacent to C=O) | ~2.9 (t, 2H) | ~38 |

| -CH₂- (adjacent to COOH) | ~2.4 (t, 2H) | ~34 |

| -CH₂- (chain) | ~1.7 (m, 4H) | ~24, ~28 |

| Aromatic -CH₃ | ~2.3 (s, 6H) | ~21 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to the vibrations of its functional groups.

The most prominent features would be the strong and sharp absorption band for the carbonyl group (C=O) of the ketone and the broad absorption band for the hydroxyl group (O-H) of the carboxylic acid, which overlaps with the C-H stretching vibrations. The carbonyl of the carboxylic acid also gives rise to a strong absorption band. Additionally, characteristic peaks for the aromatic C-H and C=C bonds, as well as the aliphatic C-H bonds, would be observed.

Table 5: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid O-H | Stretching | 2500-3300 (broad) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Ketone C=O | Stretching | ~1685 |

| Carboxylic Acid C=O | Stretching | ~1710 |

| Aromatic C=C | Stretching | ~1600, ~1475 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. In the case of this compound, both standard MS and High-Resolution Mass Spectrometry (HRMS) provide critical data for its unequivocal identification.

HRMS is particularly vital as it measures the mass-to-charge ratio (m/z) with very high precision, allowing for the determination of the exact molecular formula. The theoretical monoisotopic mass of a compound can be calculated from its chemical formula (C₁₄H₁₈O₃) by summing the masses of the most abundant isotopes of its constituent atoms. This calculated exact mass can then be compared to the experimentally measured value from an HRMS instrument. A close match between the theoretical and experimental values provides strong evidence for the compound's elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Molecular Identity Confirmation

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₈O₃ | cymitquimica.com |

| Average Molecular Weight | 234.29 g/mol | cymitquimica.com |

| Monoisotopic Mass (Exact Mass) | 234.12560 u | Calculated |

Fragmentation analysis, typically performed using techniques like electron ionization (EI-MS) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), provides further structural confirmation. While specific experimental fragmentation data for this compound is not detailed in the reviewed literature, the structure suggests predictable fragmentation pathways based on established principles. The molecule contains a ketone and a carboxylic acid functional group, as well as an aromatic ring, which govern its fragmentation behavior.

Key expected fragmentation patterns would include:

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group (C=O) is a common pathway for ketones. This would result in the loss of the pentanoic acid chain or the dimethylphenyl group, leading to the formation of characteristic acylium ions.

McLafferty Rearrangement: If sterically feasible, a hydrogen atom from the gamma-position on the hexanoic acid chain can be transferred to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the loss of a neutral alkene molecule.

Cleavage of the Carboxylic Acid Group: Fragmentation can occur via the loss of water (H₂O) or the carboxyl group (COOH).

Conceptual Fragmentation of this compound

| Fragmentation Type | Description |

|---|---|

| Acylium Ion Formation | Cleavage at the C-C bond between the carbonyl carbon and the aliphatic chain, resulting in a [C₈H₉O]⁺ fragment corresponding to the 2,5-dimethylbenzoyl cation. |

| Aliphatic Chain Cleavage | Fragmentation along the hexanoic acid chain, leading to a series of ions differing by CH₂ units. |

| Loss of Neutral Molecules | Elimination of small, stable neutral molecules such as H₂O from the carboxylic acid or CO₂. |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) for Polymer Characterization

Should this compound be used as a monomer for polymerization or as a functional end-group on a polymer chain, Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) would be a premier technique for characterizing the resulting macromolecule. MALDI-MS is a soft ionization technique particularly suited for analyzing large, non-volatile molecules like synthetic polymers, as it minimizes fragmentation and typically produces singly charged ions. nih.gov This allows for the direct determination of the polymer's molecular weight distribution.

The analysis provides several key pieces of information:

Molecular Weight Distribution: A MALDI spectrum of a polymer displays a series of peaks, where each peak corresponds to an individual polymer chain (n-mer) with a different number of repeating units. sigmaaldrich.com This allows for the calculation of the number-average molecular weight (Mn) and weight-average molecular weight (Mw).

Dispersity (Đ): From the Mn and Mw values, the dispersity (Đ = Mw/Mn) of the polymer can be calculated, which indicates the breadth of the molecular weight distribution. sigmaaldrich.com

End-Group Verification: The precise mass of the individual oligomer peaks can confirm the chemical identity of the repeating monomer unit and, crucially, the end-groups of the polymer chains. If this compound were used as an initiator or terminating agent, its mass would be clearly identifiable in the total mass of each chain.

Confirmation of Structure: The mass difference between adjacent peaks in the main distribution corresponds to the mass of the repeating monomer unit, confirming the primary structure of the polymer backbone. researchgate.net

For a successful MALDI-MS analysis of a polymer containing the title compound, sample preparation is critical. frontiersin.org This involves selecting an appropriate matrix compound (e.g., trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile, DCTB), a suitable solvent like tetrahydrofuran (B95107) (THF), and often a cationization agent (e.g., sodium or silver salts) to facilitate the formation of polymer-cation adducts. tue.nl

| Repeating Unit Mass | Verifies the chemical structure of the polymer backbone. |

Computational and Theoretical Investigations of 6 2,5 Dimethylphenyl 6 Oxohexanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of organic molecules like 6-(2,5-dimethylphenyl)-6-oxohexanoic acid. nih.govacs.org These calculations can determine molecular geometries, orbital energies, and the distribution of electron density.

Key properties that would be investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. For this compound, the HOMO is expected to be localized on the electron-rich 2,5-dimethylphenyl ring, while the LUMO would likely be centered on the carbonyl group, a characteristic feature of aromatic ketones. numberanalytics.com This distribution indicates that the carbonyl carbon is the primary site for nucleophilic attack.

Furthermore, molecular electrostatic potential (MEP) maps can visualize the charge distribution. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the carbonyl and carboxylic acid groups, highlighting their role as hydrogen bond acceptors and sites of electrophilic attack. The acidic proton of the carboxyl group would show a strong positive potential (blue), confirming its susceptibility to deprotonation.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations

| Property | Predicted Value/Observation | Implication for Reactivity |

|---|---|---|

| HOMO Energy | High (less negative) | Localized on the dimethylphenyl ring; site for oxidation. |

| LUMO Energy | Low (more negative) | Localized on the carbonyl group; site for nucleophilic addition. |

| HOMO-LUMO Gap | Moderate | Indicates moderate kinetic stability. |

| Dipole Moment | Significant | A polar molecule, influencing solubility and intermolecular forces. |

| MEP Negative Region | Carbonyl and Carboxyl Oxygens | Sites for electrophilic attack and hydrogen bonding. |

| MEP Positive Region | Carboxylic Acid Hydrogen | The primary site for deprotonation (acidity). |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules, including their conformational flexibility and interactions with other molecules, such as solvents or other solutes. nih.gov For this compound, MD simulations can provide a detailed picture of its preferred shapes and how it interacts with its environment. acs.org

The molecule possesses several rotatable bonds, leading to a range of possible conformations. The dihedral angle of the carboxyl group is a key factor, with studies on simpler carboxylic acids showing a preference for the syn conformation, though the anti state may also be present in solution. nih.gov The flexible hexanoic acid chain allows the molecule to adopt various folded or extended structures. MD simulations can map the potential energy surface to identify the most stable conformers and the energy barriers between them.

Intermolecular interactions are dominated by the functional groups. The carboxylic acid moiety is a potent hydrogen bond donor and acceptor, enabling the formation of strong hydrogen-bonded dimers with other acid molecules. acs.org This dimerization is a common feature of carboxylic acids and significantly influences their physical properties. The carbonyl group also acts as a hydrogen bond acceptor. The 2,5-dimethylphenyl ring can participate in π-π stacking and hydrophobic interactions. MD simulations in an aqueous environment would reveal the hydration shell around the molecule and quantify the strength of its interactions with water molecules, which is crucial for understanding its solubility. researchgate.net

Table 2: Potential Intermolecular Interactions Investigated by MD Simulations

| Interaction Type | Participating Groups | Predicted Strength | Significance |

|---|---|---|---|

| Hydrogen Bonding (Dimer) | Carboxylic Acid ↔ Carboxylic Acid | Strong | Influences boiling point, and crystal packing. |

| Hydrogen Bonding (Solvation) | Carboxylic Acid/Ketone ↔ Water | Moderate-Strong | Governs aqueous solubility. researchgate.net |

| π-π Stacking | Dimethylphenyl Ring ↔ Dimethylphenyl Ring | Weak-Moderate | Contributes to aggregation and crystal structure. |

| Hydrophobic Interactions | Alkyl Chain/Methyl Groups ↔ Nonpolar Molecules | Weak | Important in nonpolar environments. |

Reaction Mechanism Predictions and Transition State Studies

Computational chemistry is invaluable for predicting reaction pathways and calculating the activation energies associated with them. researchgate.net For this compound, several reactions can be computationally modeled. researchgate.netwikipedia.org

The carbonyl group is a primary site for reactivity, particularly nucleophilic addition reactions. masterorganicchemistry.commsu.edu For example, the reduction of the ketone to a secondary alcohol by a hydride reagent like sodium borohydride (B1222165) is a common transformation. msu.edu Theoretical calculations can model the approach of the hydride nucleophile to the carbonyl carbon, identify the tetrahedral alkoxide intermediate, and locate the transition state structure. ncert.nic.in The calculated activation energy for this process provides a quantitative measure of the reaction rate.

Another key reaction is the esterification of the carboxylic acid group. By modeling the reaction with an alcohol under acidic conditions, computational methods can elucidate the multi-step mechanism, including the initial protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent dehydration. Comparing the activation energies for different potential reactions can predict which reaction is kinetically favored under specific conditions.

Table 3: Illustrative Predicted Activation Energies for Potential Reactions

| Reaction | Description | Predicted Activation Energy (Illustrative) | Mechanistic Insight |

|---|---|---|---|

| Ketone Reduction | Nucleophilic addition of a hydride to the carbonyl carbon. msu.edu | Low to Moderate | A kinetically favorable process common for ketones. |

| Esterification | Acid-catalyzed reaction of the carboxylic acid with an alcohol. | Moderate | Multi-step mechanism with several intermediates and transition states. |

| Alpha-Halogenation | Enolate-mediated substitution at the carbon alpha to the ketone. | Moderate to High | Rate depends on the conditions for enolate formation. |

Structure-Reactivity Relationship (SRR) Modeling based on Analogous Compounds

While direct experimental data may be limited, Structure-Reactivity Relationship (SRR) models can be developed by studying a series of analogous compounds. benthamdirect.com This involves systematically modifying the structure of this compound and computationally evaluating how these changes affect a specific property, such as reactivity or acidity.

The Hammett equation is a classic example of a linear free-energy relationship used to quantify the effect of substituents on the reactivity of aromatic compounds. libretexts.org By computationally modeling a series of 6-aryl-6-oxohexanoic acids with different substituents (e.g., nitro, methoxy, chloro) on the phenyl ring, one could correlate a calculated property (like the activation energy for a reaction) with the substituent's Hammett constant (σ). A positive slope (ρ value) in the Hammett plot would indicate that the reaction is favored by electron-withdrawing groups, while a negative slope would suggest it is favored by electron-donating groups. libretexts.org

For this compound, the two methyl groups are electron-donating, which would influence the reactivity of both the aromatic ring and the carbonyl group. An SRR study could quantify this effect relative to an unsubstituted phenyl ring or rings with electron-withdrawing groups.

Table 4: Hypothetical Structure-Reactivity Relationship (SRR) Analysis

| Structural Modification (Analogue) | Substituent Effect | Predicted Impact on Ketone Reactivity (Nucleophilic Addition) |

|---|---|---|

| Unsubstituted Phenyl | Reference (Neutral) | Baseline reactivity. |

| 4-Nitrophenyl | Strong Electron-Withdrawing | Increased reactivity due to a more electrophilic carbonyl carbon. |

| 4-Methoxyphenyl | Strong Electron-Donating | Decreased reactivity due to a less electrophilic carbonyl carbon. |

| 2,5-Dimethylphenyl (Target) | Electron-Donating | Decreased reactivity compared to the unsubstituted analogue. |

Research Applications and Broader Scientific Impact of 6 2,5 Dimethylphenyl 6 Oxohexanoic Acid

Role in the Synthesis of Complex Organic Molecules

The unique structural features of 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, namely the presence of a ketone, a carboxylic acid, and a substituted aromatic ring, theoretically position it as a useful intermediate in organic synthesis.

As a Versatile Building Block in Organic and Medicinal Chemistry Research

Precursor to Structurally Diverse Heterocyclic Compounds

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it a plausible precursor for the synthesis of various heterocyclic systems. For instance, the carboxylic acid could be converted to an ester or an amide, and the ketone could undergo reactions to form rings such as pyridines, pyrimidines, or other more complex fused systems. However, specific studies or established protocols demonstrating the use of this compound for the synthesis of a diverse range of heterocyclic compounds are not found in the current body of scientific literature.

Contributions to Polymer Science and Material Engineering

The integration of functional small molecules into polymers is a key strategy for developing advanced materials with tailored properties.

Development of Functionalized Polycaprolactones with Tunable Properties

There is no available research to suggest that this compound has been utilized in the development of functionalized polycaprolactones or in the broader field of polymer science and material engineering.

Utility in Methodological Development for Organic Synthesis

The development of novel synthetic methodologies is crucial for advancing the field of organic chemistry. At present, there are no published studies that specifically employ this compound as a substrate or reagent in the development of new synthetic methods.

Potential for Further Research and Development in Chemical Sciences

The full potential of this compound in the chemical sciences remains largely unexplored. Based on the chemistry of its functional groups, several avenues for future research can be envisioned. Its structural similarity to compounds with known biological activity suggests that it could be a candidate for screening in various pharmacological assays. Furthermore, its potential as a precursor for novel heterocyclic systems could be a fruitful area of investigation for synthetic chemists. In materials science, its rigid aromatic and flexible aliphatic components could be exploited in the design of new polymers or liquid crystals, pending further investigation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-(2,5-Dimethylphenyl)-6-oxohexanoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where a hexanoic acid backbone is functionalized with a 2,5-dimethylphenyl group. Key steps include:

- Acylation : Use of Lewis acids (e.g., AlCl₃) to facilitate electrophilic substitution on the dimethylbenzene ring .

- Oxidation : Controlled oxidation of intermediates using KMnO₄ or CrO₃ to introduce the ketone group at the 6th position .

- Purification : Recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .

- Optimization : Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for acylating agent) improve yields to ~70–80% .

Q. How can the structural integrity and purity of this compound be validated post-synthesis?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic protons (δ 6.8–7.2 ppm) and ketone carbonyl (δ ~210 ppm) .

- IR : Detect C=O stretches (1700–1750 cm⁻¹) and carboxylic acid O-H bands (2500–3300 cm⁻¹) .

- Chromatography :

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-MS) to verify molecular ion [M-H]⁻ at m/z 265.12 .

Advanced Research Questions

Q. How can contradictions in reported biological activities of this compound (e.g., enzyme inhibition vs. no activity) be resolved?

- Methodological Answer :

- Assay Standardization : Control variables such as solvent (DMSO concentration ≤1%), pH (7.4 for physiological conditions), and cell line/metabolic activity (e.g., HepG2 vs. HEK293) .

- Dose-Response Analysis : Use IC₅₀ curves to compare potency across studies; discrepancies may arise from differences in compound solubility or assay sensitivity .

- Structural Analogues : Test derivatives (e.g., esterified forms like ethyl hexanoate) to isolate functional group contributions .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregate data from multiple studies, identifying outliers or confounding factors .

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps (e.g., Gaussian 16) to identify nucleophilic/electrophilic sites. The ketone group (C=O) and carboxylic acid are reactive toward nucleophiles (e.g., amines) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in water/DMSO) to predict solubility and aggregation behavior .

- SAR Studies : Quantitative Structure-Activity Relationship models correlate substituent effects (e.g., methyl vs. methoxy groups) with biological activity .

Q. How can reaction pathways for derivatizing this compound be designed to enhance bioactivity?

- Methodological Answer :

- Esterification : Convert the carboxylic acid to ethyl esters (using SOCl₂/EtOH) to improve membrane permeability .

- Amide Formation : React with primary amines (e.g., benzylamine) under EDC/NHS coupling to generate prodrug candidates .

- Reduction : Use NaBH₄ to reduce the ketone to an alcohol, altering metabolic stability .

- Validation : Test derivatives in in vitro assays (e.g., MIC for antimicrobial activity) and compare pharmacokinetic profiles .

Data Contradiction and Experimental Design

Q. What experimental designs address low reproducibility in synthesizing this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity) and identify critical parameters .

- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time, minimizing batch-to-batch variability .

- Cross-Lab Validation : Collaborate with independent labs to replicate synthesis protocols, ensuring robustness .

Q. How do steric effects from the 2,5-dimethylphenyl group influence reaction kinetics?

- Methodological Answer :

- Kinetic Studies : Use stopped-flow techniques to measure acylation rates with/without methyl groups. Steric hindrance may slow electrophilic substitution by ~20% .

- X-ray Crystallography : Resolve crystal structures to quantify bond angles and torsional strain .

- Comparative Analysis : Synthesize analogues (e.g., 2,5-dimethoxyphenyl) to isolate electronic vs. steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.